6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Description
6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Applications
This compound is a compound of interest in various scientific and pharmaceutical research areas. Its applications range from its use in the development of new therapeutic agents, understanding its chemistry and biological interactions, to its role in drug discovery processes. This review will focus on summarizing the relevant scientific research findings related to this compound, adhering to the specified requirements of excluding information related to drug use, dosage, and side effects.
Synthesis and Chemical Properties
Research has focused on the synthetic utilities of o-phenylenediamines, showcasing approaches for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the versatility and potential applications of compounds like this compound in medicinal chemistry and drug design (Ibrahim, 2011).
Pharmacological and Therapeutic Implications
A review on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, has highlighted their significant pharmacological and therapeutic implications. This includes their potential in the development of novel therapeutic agents, demonstrating the importance of research on compounds like this compound (Kaur, Garg, Malhi, & Sohal, 2021).
Drug Discovery and Development
The pharmaceutical significance of azepane-based motifs for drug discovery has been critically reviewed, showing that azepane-based compounds exhibit a variety of pharmacological properties. Their structural diversity makes them useful for discovering new therapeutic agents, underscoring the role of research on compounds like this compound in identifying less toxic, low-cost, and highly active analogs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Properties
IUPAC Name |
6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISQPDAXCFWYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597501 |
Source
|
Record name | 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145485-58-1 |
Source
|
Record name | 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.